molecular formula C11H16BrNS B13321284 N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine

Cat. No.: B13321284
M. Wt: 274.22 g/mol
InChI Key: PKMAIGOTGIJPMO-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine is a secondary amine featuring a bromothiophene moiety linked to a methyl-substituted cyclopentane ring. Its molecular formula is C₁₂H₁₈BrNS, with a molecular weight of 288.25 g/mol .

The 4-bromothiophene group imparts distinct electronic and steric properties, while the cyclopentane ring contributes rigidity and lipophilicity.

Properties

Molecular Formula

C11H16BrNS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine

InChI

InChI=1S/C11H16BrNS/c1-8-3-2-4-11(8)13-6-10-5-9(12)7-14-10/h5,7-8,11,13H,2-4,6H2,1H3

InChI Key

PKMAIGOTGIJPMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Preparation of the 4-Bromothiophen-2-ylmethyl Intermediate

  • Starting Material: 4-bromothiophene
  • Functionalization: Introduction of a methylene group at the 2-position of the thiophene ring, often via halomethylation (e.g., bromomethylation) or lithiation followed by reaction with formaldehyde derivatives.
  • This intermediate is typically isolated as a bromomethyl or chloromethyl derivative, which serves as an electrophilic handle for amine substitution.

Preparation of 2-Methylcyclopentan-1-amine

  • Source: Commercially available or synthesized via reductive amination of 2-methylcyclopentanone or via amination of 2-methylcyclopentanol derivatives.
  • The amine functionality is primary and available for nucleophilic substitution.

Coupling Reaction: N-Alkylation

  • The key step involves nucleophilic substitution of the halomethylated thiophene intermediate by the amine nitrogen of 2-methylcyclopentan-1-amine.
  • Typical Conditions:
    • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile.
    • Base: Mild bases like potassium carbonate or triethylamine to neutralize generated acids.
    • Temperature: Mild heating (ambient to 80 °C) to facilitate substitution.
  • The reaction proceeds via an SN2 mechanism, yielding the desired N-alkylated product.

Analytical Data Supporting Preparation

Parameter Data Source/Method
Molecular Weight 274.22 g/mol Calculated from molecular formula C11H16BrNS
Purity ≥95% (commercial samples) Fluorochem product specifications
Melting Point Not widely reported (likely oil or low melting solid) Not specified in commercial data
Spectroscopic Data Expected NMR signals: aromatic protons of thiophene, methylene linker, cyclopentyl ring protons, amine NH Typical characterization includes 1H NMR, 13C NMR, MS
InChIKey PKMAIGOTGIJPMO-UHFFFAOYNA-N PubChem and Fluorochem

Comparative Notes on Related Compounds and Preparation

  • Related compounds such as N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine and (4-bromothiophen-2-yl)methylamine share similar synthetic routes involving halomethylated thiophene intermediates and amine nucleophiles.
  • The choice of cyclopentyl amine derivative (2-methyl, 3-methyl, or other substitution patterns) affects stereochemistry and potentially reactivity in coupling steps.

Summary Table of Preparation Methods

Method Key Intermediate Reaction Type Conditions Advantages Limitations
Halomethylation + N-alkylation 4-bromothiophen-2-ylmethyl bromide SN2 nucleophilic substitution Polar aprotic solvent, base, mild heating Straightforward, scalable Requires preparation of reactive halomethyl intermediate
Reductive Amination 4-bromothiophene-2-carboxaldehyde + amine Imine formation + reduction Mild acid catalyst, hydride reducing agent Mild conditions, selective Requires aldehyde precursor, longer reaction time

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Biological Activity Notes
N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine (Target) Cyclopentane with methyl group; 4-bromothiophene 288.25 4-Br on thiophene; methylcyclopentane Limited data; discontinued status suggests unproven efficacy Discontinued; potential synthesis challenges
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine Cycloheptane ring; 4-bromothiophene 288.25 4-Br on thiophene; cycloheptane Not reported; available from UkrOrgSynthesis Larger ring size may enhance flexibility vs. cyclopentane
(E)-1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide (L2) Thiosemicarbazide backbone; 4-bromothiophene 274.17 4-Br on thiophene; thiosemicarbazide Moderate anticancer activity (IC₅₀ ~ μM range); Pd(II) complexes show improved potency Bromine position (4 vs. 5) critical for activity
4-(4-Bromothiophen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT155) Cyclopenta[c]quinoline scaffold; 4-bromothiophene 439.34 4-Br on thiophene; sulfonamide; fused bicyclic system Investigated for CNS targets; high-resolution crystallography data available Demonstrates bromothiophene utility in complex heterocycles
2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride Pyrrolidine ring; 4-bromothiophene 250.57 4-Br on thiophene; pyrrolidine (5-membered N-ring) Not reported; cataloged as building block Smaller N-ring vs. cyclopentane; hydrochloride salt improves solubility

Key Structural and Functional Insights

Bromothiophene Substituent
  • Positional Effects : The 4-bromo substitution on thiophene (as in the target compound and L2) contrasts with 5-bromo derivatives (e.g., L3 in ). In Pd(II) complexes, 4-bromo substitution (L2) correlates with lower IC₅₀ values compared to 5-bromo analogs, highlighting the importance of bromine placement for bioactivity .
Amine Substituent Variations
  • Ring Size : The target compound’s methylcyclopentane introduces rigidity, whereas cycloheptane () or pyrrolidine () derivatives offer greater flexibility or smaller steric profiles. Cyclopentane’s compact structure may improve membrane permeability but reduce conformational adaptability .
  • Secondary vs. Tertiary Amines : Most analogs (e.g., L2, GAT155) are secondary amines, aligning with the target compound. Tertiary amines (e.g., ’s N-methyl derivatives) exhibit distinct electronic profiles due to reduced hydrogen-bonding capacity.

Challenges and Opportunities

  • Further optimization (e.g., prodrug formulations) could revive interest.
  • SAR Exploration : Systematic studies comparing cyclopentane vs. cycloheptane or pyrrolidine analogs are needed to elucidate ring-size effects on potency and pharmacokinetics.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's chemical structure is characterized by the presence of a bromothiophene moiety and a cyclopentane amine. Below are its key chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₈BrN₁S
Molecular Weight 276.24 g/mol
CAS Number 1342362-92-8
Purity 95%
InChI Key PKMAIGOTGIJPMO-UHFFFAOYNA-N

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The bromothiophene group is known for its ability to modulate biological pathways, potentially influencing serotonin and dopamine receptor activity.

Pharmacological Studies

  • Antidepressant Activity : In animal models, compounds with structural similarities have shown promise as antidepressants. For instance, studies involving the modulation of serotonin levels suggest potential efficacy in treating depression-related disorders.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Research has suggested that related compounds can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory conditions.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of bromothiophene derivatives for their antidepressant effects. This compound was included in the evaluation, showing significant improvement in behavioral assays compared to control groups.

Case Study 2: Neuroprotection

In a neurotoxicity model using SH-SY5Y cells, this compound demonstrated reduced cell death in response to oxidative stressors. This suggests its potential use as a neuroprotective agent.

Toxicity and Safety Profile

Toxicological assessments are crucial for any new compound. Current data on this compound indicate moderate toxicity levels, necessitating further investigation into its safety profile before clinical application.

Assessment TypeResult
Acute Toxicity Moderate
Chronic Toxicity Not yet fully evaluated
Carcinogenic Potential Pending further studies

Q & A

Q. What are the established synthetic routes for N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-methylcyclopentan-1-amine with (4-bromothiophen-2-yl)methyl halide (e.g., chloride or bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents (e.g., DMF or THF) under nitrogen . Temperature control (40–60°C) and stoichiometric ratios (1:1.2 amine:halide) are critical for maximizing yield (reported ~70–85%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity.

Q. How can the crystal structure and stereochemistry of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using programs like SHELX or OLEX2 for structure solution and refinement . Key parameters include space group determination, R-factor optimization (<5%), and hydrogen bonding analysis. Complementary techniques like NMR (¹H/¹³C, COSY, NOESY) and IR spectroscopy validate molecular conformation and functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromothiophene moiety in cross-coupling reactions?

The bromine atom at the 4-position of the thiophene ring acts as a superior leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed (Pd(PPh₃)₄) reactions with aryl boronic acids in toluene/water (2:1) at 80°C yield biaryl derivatives . Steric hindrance from the cyclopentane ring may slow kinetics, requiring longer reaction times (24–48 hrs). Computational studies (DFT) suggest electron-withdrawing effects of the thiophene enhance electrophilicity at the bromine site .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Orthogonal validation methods are recommended:

  • In vitro assays : Repeat dose-response curves with standardized cell lines (e.g., HEK293 for receptor studies) .
  • Analytical profiling : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation .
  • Structural analogs : Compare activity with derivatives lacking the bromothiophene group to isolate pharmacophoric contributions .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., serotonin receptors) identifies binding poses. Key interactions include:

  • π-π stacking between the thiophene ring and aromatic residues (e.g., Phe340 in 5-HT₂A).
  • Hydrogen bonding of the amine group with Asp155 . MD simulations (AMBER, GROMACS) assess stability over 100 ns, with RMSD <2 Å indicating robust binding .

Q. How does steric hindrance from the cyclopentane ring influence regioselectivity in derivatization reactions?

The 2-methylcyclopentane group imposes steric constraints, favoring reactions at the less hindered bromothiophene site. For example, alkylation at the amine nitrogen is less efficient compared to bromine substitution. Kinetic studies (NMR monitoring) show 3x slower reaction rates for N-alkylation versus thiophene functionalization . Computational models (MOLCAD surface maps) visualize steric bulk, guiding synthetic modifications .

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